Aristolactam

Description

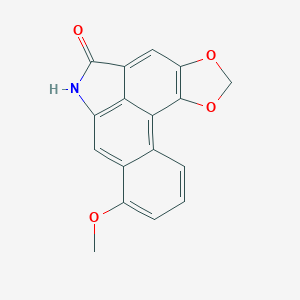

Structure

3D Structure

Properties

IUPAC Name |

14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOKGWUJNGEKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158430 | |

| Record name | Aristololactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-02-3 | |

| Record name | Aristolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristololactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristololactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aristololactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13395-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARISTOLOLACTUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G8CFM4T9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Aristolactam Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of aristolactam alkaloids. These phenanthrene lactam compounds, found in various plant families, are notable for their association with the nephrotoxic and carcinogenic aristolochic acids, from which they are derived. Understanding this pathway is critical for toxicology, pharmacology, and the development of analytical methods to detect these compounds in botanical products.

The Core Biosynthetic Pathway

The biosynthesis of aristolactam alkaloids is an extension of the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine and proceeds through a series of complex enzymatic transformations, culminating in the formation of aristolochic acids, which are the direct precursors to aristolactams. The nitro group of the aristolochic acid, which becomes the nitrogen in the lactam ring, is derived from the amino group of the initial tyrosine precursor.[1][2]

The key steps are outlined below:

-

Formation of the Benzylisoquinoline Core: L-tyrosine is metabolized to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules condense to form the central BIA precursor, (S)-norcoclaurine. Subsequent methylations and hydroxylations lead to the formation of (S)-reticuline.

-

Aporphine Scaffold Formation: The crucial step involves an intramolecular C-C phenol coupling of a benzylisoquinoline alkaloid to form the tetracyclic aporphine scaffold.[3] While the specific enzymes in Aristolochia are not fully characterized, this reaction is analogous to that catalyzed by cytochrome P450 enzymes like CYP80G2, which converts (S)-reticuline to (S)-corytuberine in other species.[3] This leads to the formation of key aporphine intermediates such as prestephanine and stephanine.[4]

-

Oxidative Cleavage to Aristolochic Acid: In a rare biosynthetic event, the B ring of the aporphine intermediate (e.g., stephanine) is oxidatively cleaved.[4] This complex transformation yields the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids, such as Aristolochic Acid I.

-

Reductive Cyclization to Aristolactam: The final step is the metabolic reduction of the nitro group of aristolochic acid, which leads to the formation of the corresponding aristolactam. For example, Aristolochic Acid I is reduced to form Aristolactam I.[4] This reductive activation is catalyzed by several cytosolic and microsomal enzymes, notably NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 enzymes CYP1A1 and CYP1A2.[5]

Below is a diagram illustrating this biosynthetic sequence.

Quantitative Data from Tracer Studies

Isotopic labeling studies have been fundamental in elucidating this pathway. Seminal work in Aristolochia sipho quantified the incorporation of labeled precursors into Aristolochic Acid I, the direct precursor of Aristolactam I. The results confirm that tyrosine and its derivatives are specific precursors.

Table 1: Incorporation of ¹⁴C-Labeled Precursors into Aristolochic Acid I in A. sipho

| Experiment No. | Labeled Compound Administered | Specific Activity of Aristolochic Acid I (counts min⁻¹ mmole⁻¹ x 10⁻⁴) | % Incorporation |

| 1 | [β-¹⁴C]-DL-Tyrosine | 6.48 ± 0.11 | 0.05 |

| 3 | [β-¹⁴C]-L-Dopa | 1.94 ± 0.04 | 0.01 |

| 4 | [2-¹⁴C]-Dopamine | 1.74 ± 0.05 | 0.01 |

| 5 | [2-¹⁴C]-DL-Noradrenaline | 2.04 ± 0.04 | 0.01 |

Data sourced from Comer et al. (1969), Canadian Journal of Chemistry.[1]

Table 2: Incorporation of ¹⁴C and ¹⁵N from Doubly Labeled Tyrosine

| Compound Analyzed | ¹⁵N Abundance (atom % excess) | ¹⁴C Specific Activity (counts min⁻¹ mmole⁻¹ x 10⁻⁴) | ¹⁵N/¹⁴C Ratio |

| [β-¹⁴C,¹⁵N]-Tyrosine (fed) | 0.69 ± 0.08 | 2.79 ± 0.06 | 0.25 ± 0.03 |

| Aristolactam I (from product) | 0.041 ± 0.005 | 2.03 ± 0.07 | 0.020 ± 0.003 |

| Other amino acids (from plant) | 0.011 ± 0.002 | - | - |

Data sourced from Comer et al. (1969), Canadian Journal of Chemistry. Aristolochic acid was reduced to aristolactam for ¹⁵N analysis.[1] The retention of the ¹⁵N label from the amino group of tyrosine in the final product provides strong evidence that this nitrogen is the source of the nitro group in aristolochic acid and, subsequently, the lactam nitrogen.[1]

Experimental Protocols

The elucidation of the aristolactam biosynthesis pathway relies on a combination of radiotracer feeding experiments to map the overall pathway and specific enzyme assays to characterize individual steps.

Radiotracer Feeding Experiment in Aristolochia sipho

This protocol is based on the methodology used to generate the quantitative data in Section 2.0.

Objective: To determine the incorporation of a labeled precursor into aristolochic acid.

Materials:

-

Two-year-old Aristolochia sipho plants.

-

Labeled precursor (e.g., [β-¹⁴C]-DL-Tyrosine) dissolved in 0.01 M HCl.

-

Cotton wicks.

-

Extraction solvents: Dichloromethane, petroleum ether.

-

Apparatus for radioactivity measurement (e.g., gas flow counter).

Methodology:

-

Tracer Administration: Dissolve the labeled precursor in dilute HCl. Administer equal portions of the tracer solution to multiple plants using the wick technique, where a cotton wick is inserted into the stem to allow for aspiration of the solution.[1]

-

Incubation: Allow the plants to metabolize the tracer for a period of 3 days under controlled growth conditions.[1]

-

Harvest and Extraction: Harvest the roots and rhizomes of the plants. Dry and pulverize the plant material.

-

Perform a sequential solvent extraction, first with petroleum ether (to remove non-polar compounds) and then with dichloromethane to extract the aristolochic acids.[1]

-

Purification: Purify the aristolochic acid I from the dichloromethane extract using chromatographic techniques (e.g., column chromatography or HPLC) until constant specific activity is achieved.

-

Quantification: Measure the radioactivity of the purified aristolochic acid I using a gas flow counter or liquid scintillation counter. Calculate the specific activity (e.g., in counts per minute per millimole) and the percent incorporation of the tracer.[1]

Assay for Aporphine Formation (CYP80G2-like Activity)

This protocol is for the characterization of the C-C phenol coupling enzyme, a critical step in forming the aporphine scaffold. It is based on methods used for the heterologous expression and characterization of CYP80G2.

Objective: To confirm the enzymatic conversion of (S)-reticuline to an aporphine alkaloid.

Materials:

-

Yeast expression system (Saccharomyces cerevisiae) or insect cell line with baculovirus.

-

Expression vector containing the candidate P450 gene (e.g., CYP80G2).

-

Yeast or insect cell culture media.

-

Substrate: (S)-Reticuline.

-

Cofactors: NADPH.

-

Microsome isolation buffer.

-

HPLC system for product analysis.

Methodology:

-

Heterologous Expression: Transform the host (e.g., yeast cells) with the expression vector containing the P450 gene. Culture the transformed cells under conditions that induce protein expression.[3]

-

Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes, via differential centrifugation.

-

Enzyme Reaction: Set up a reaction mixture containing the isolated microsomes, the substrate ((S)-reticuline), and the cofactor NADPH in a suitable buffer. The reaction requires oxygen.[3]

-

Incubation and Termination: Incubate the reaction at an optimal temperature (e.g., 30°C). Terminate the reaction by adding a quenching solvent like ethyl acetate or methanol.

-

Product Analysis: Centrifuge the mixture to remove protein. Analyze the supernatant using HPLC to separate the substrate from the product (e.g., (S)-corytuberine).[3]

-

Confirmation: Confirm the identity of the product peak by comparing its retention time with an authentic standard and by mass spectrometry (MS) analysis.

Assay for Aristolochic Acid Nitroreduction (NQO1/CYP1A2 Activity)

This protocol determines the activity of enzymes responsible for the final conversion of aristolochic acid I (AAI) to aristolactam I (ALI).

Objective: To measure the rate of AAI reduction by cytosolic (NQO1) or microsomal (CYP1A2) enzymes.

Materials:

-

Tissue homogenate (e.g., liver or kidney cytosol/microsomes).

-

Substrate: Aristolochic Acid I (AAI).

-

Cofactors: NADPH.

-

Reaction buffer (e.g., potassium phosphate buffer).

-

NQO1 inhibitor (optional): Dicoumarol.

-

HPLC-MS system for product detection and quantification.

Methodology:

-

Enzyme Preparation: Prepare cytosolic or microsomal fractions from the tissue of interest (e.g., mouse liver) using standard homogenization and centrifugation techniques.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme fraction (cytosol for NQO1, microsomes for CYP1A2), AAI, and reaction buffer. For CYP assays, reactions may be run under hypoxic conditions to favor reduction.[4]

-

Initiation and Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding NADPH. For inhibitor studies, pre-incubate the enzyme with dicoumarol before adding the substrate.

-

Termination and Extraction: After a set time, terminate the reaction by adding an ice-cold solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer to quantify the amount of aristolactam I formed.

-

Calculation: Calculate the rate of enzyme activity as nmol of product formed per minute per mg of protein. The NQO1-specific activity can be determined by subtracting the rate in the presence of the inhibitor dicoumarol from the total rate.

References

- 1. Cytochrome P450 1A2 is responsible for detoxifying aristolochic acid in the mouse - OAK Open Access Archive [oak.novartis.com]

- 2. Measuring Fluxes of Mineral Nutrients and Toxicants in Plants with Radioactive Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of P450 1A1 and P450 1A2 in Bioactivation versus Detoxication of the Renal Carcinogen Aristolochic Acid I: Studies in Cyp1a1(-/-), Cyp1a2(-/-), and Cyp1a1/1a2(-/-) Mice | Charles Explorer [explorer.cuni.cz]

- 5. Radioactive Tracer Feeding Experiments and Product Analysis to Determine the Biosynthetic Capability of Comfrey (Symphytum officinale) Leaves for Pyrrolizidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Aristolactams in the Aristolochiaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aristolochiaceae family, a diverse group of flowering plants, is a rich source of unique secondary metabolites, among which aristolactams have garnered significant scientific interest. These nitrogen-containing phenanthrene derivatives are biogenetically related to the well-known and nephrotoxic aristolochic acids. While the toxicity of aristolochic acids has led to restrictions on the use of certain Aristolochia species in traditional medicine, aristolactams themselves exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This has spurred research into their potential as scaffolds for drug development.

This technical guide provides a comprehensive overview of the natural sources of aristolactams within the Aristolochiaceae family. It presents quantitative data on their distribution, details the experimental protocols for their isolation and analysis, and visualizes the key pathways and workflows involved in their study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of these complex natural products.

Natural Sources and Quantitative Distribution of Aristolactams

Aristolactams are predominantly found in the genus Aristolochia, with numerous species reported to contain a variety of these compounds. The concentration and specific types of aristolactams can vary significantly between species and even between different parts of the same plant. The following tables summarize the quantitative data available in the literature, providing a comparative overview of aristolactam content across various Aristolochia species and plant parts.

| Aristolactam | Aristolochia Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| Aristolactam I | A. mollissima | - | 112.6 | [1] |

| Aristolactam I | A. debilis | - | 21.3 | [1] |

| Aristolactam I | A. krisagathra | - | 9.91 | [2] |

| Aristolactam I | A. ringens | - | - | [2] |

| Aristolactam Ia | A. mollissima | - | 112.6 | [1] |

| Aristolactam Ia-N-β-D-glucoside | A. mollissima | - | - | [1] |

| Aristolactam AIIIa | A. mollissima | - | 75.0 | [1] |

| Aristolactam BII | A. mollissima | - | - | [1] |

| Aristolactam IIIa-N-β-D-glucoside | A. mollissima | - | 228.5 | [1] |

| Aristolactam AII | A. debilis | - | - | [1] |

| Aristolactam IVa | A. debilis | - | - | [1] |

Table 1: Quantitative Analysis of Aristolactams in Various Aristolochia Species. This table presents the concentration of different aristolactams found in various Aristolochia species. The concentrations are expressed in micrograms per gram of dry plant material. The hyphen (-) indicates that the compound was identified but not quantified in the cited reference.

| Aristolochia Species | Plant Part | Aristolactam I (µg/g) | Aristolactam II (µg/g) | Reference |

| A. chilensis | Leaves and Stems | Present (not quantified) | Present (not quantified) | [3] |

| A. elegans | Root and Stem | Present (not quantified) | Present (not quantified) | [4] |

| A. gigantea | Rhizomes | Present (not quantified) | - | [5] |

| A. gigantea | Aerial Stems | Present (not quantified) | - | [5] |

| A. clematitis | Herb | - | - | [6] |

| A. clematitis | Roots | - | - | [6] |

Table 2: Distribution of Aristolactams in Different Plant Parts of Aristolochia Species. This table highlights the presence of aristolactams in various organs of Aristolochia plants. While quantitative data is not always available, the presence of these compounds in specific plant parts is noted. The hyphen (-) indicates that the compound was not reported in that specific plant part in the cited reference.

Experimental Protocols

The isolation and quantification of aristolactams from plant matrices require a series of well-defined experimental procedures. This section provides detailed methodologies for extraction, chromatographic separation, and analysis, as cited in the scientific literature.

Protocol 1: General Extraction and Isolation of Aristolactams

This protocol describes a general procedure for the extraction and isolation of aristolactams from dried plant material.

1. Plant Material Preparation:

-

The plant material (e.g., roots, stems, leaves) is shade-dried and then ground into a coarse powder.[2]

2. Defatting (Optional but Recommended):

-

The powdered plant material is macerated with a non-polar solvent like petroleum ether at room temperature for several hours to remove fats and waxes.[2] The solvent is then evaporated.

3. Extraction:

-

The defatted plant material is extracted with methanol at room temperature for an extended period (e.g., 72 hours) with periodic stirring.[2]

-

Alternatively, Soxhlet extraction with ethanol can be employed for exhaustive extraction.[5]

4. Fractionation:

-

The crude methanol or ethanol extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and chloroform. The aristolactams, being moderately polar, will typically partition into the chloroform layer.

5. Chromatographic Purification:

-

Column Chromatography (CC): The chloroform extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., chloroform-methanol gradient), is used to separate the fractions.[2]

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC on silica gel plates, using a suitable solvent system (e.g., chloroform:methanol, 95:5). The spots corresponding to aristolactams can be visualized under UV light (typically at 364 nm).[3]

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the desired aristolactams are further purified using PTLC on thicker silica gel plates to isolate the pure compounds.[3]

Protocol 2: Quantitative Analysis of Aristolactams by HPLC-DAD

This protocol details a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantification of aristolactams.

1. Standard Preparation:

-

Stock solutions of known concentrations of aristolactam standards (e.g., Aristolactam I) are prepared in HPLC-grade methanol.

-

A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

2. Sample Preparation:

-

A precisely weighed amount of the powdered plant material is extracted with methanol using ultrasonication or maceration.

-

The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.

3. HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[7] A common isocratic mobile phase is acetonitrile:water (1:1) with 0.1% acetic acid.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: The DAD is set to monitor at the maximum absorption wavelength of the aristolactams (around 250 nm, 290 nm, and 390 nm).

-

Quantification: The concentration of the aristolactams in the sample is determined by comparing the peak area with the calibration curve generated from the standards.

Protocol 3: Advanced Analysis by UHPLC-MS/MS

For more sensitive and selective analysis, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed.

1. Sample Preparation:

-

A small amount of the homogenized sample (e.g., 10 mg) is extracted with a solvent mixture such as methanol:DMSO (10:1, v/v) with the aid of vortexing and centrifugation.[8]

-

A cleanup step using dispersive solid-phase extraction (d-SPE) with reagents like PSA and MgSO4 may be used to remove interfering matrix components.[8]

2. UHPLC Conditions:

-

Column: A sub-2 µm particle size C18 column is used for high-resolution separation.

-

Mobile Phase: A gradient elution is typically used with mobile phases consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8]

-

Flow Rate: The flow rate is optimized for the UHPLC column, typically in the range of 0.3-0.5 mL/min.[8]

3. MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific aristolactams. This involves selecting the precursor ion (the molecular ion of the aristolactam) and a specific product ion generated by fragmentation.

-

Data Analysis: The concentration of each aristolactam is determined using a calibration curve prepared with authentic standards and analyzed under the same conditions.

Visualizations: Pathways and Workflows

To better understand the relationships and processes involved in the study of aristolactams, the following diagrams have been generated using Graphviz.

Biosynthetic Pathway of Aristolactams

Aristolactams are biosynthetically derived from aristolochic acids, which themselves originate from the aporphine alkaloid pathway. The key transformation is the reduction of the nitro group of the aristolochic acid to an amino group, followed by lactamization.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. The alkaloids and other constituents from the root and stem of Aristolochia elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.dlu.edu.vn [scholar.dlu.edu.vn]

Biological activities of naturally occurring Aristolactams

An In-depth Technical Guide on the Biological Activities of Naturally Occurring Aristolactams

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a class of phenanthrene-based alkaloids found predominantly in plants of the Aristolochiaceae family, but also in families like Annonaceae, Menispermaceae, and Piperaceae.[1][2] They are structurally related to aristolochic acids (AAs), and in vivo, they are the primary metabolites of AAs formed through a nitro-reduction reaction.[3][4] While aristolochic acids are well-documented for their severe nephrotoxicity and carcinogenicity, aristolactams themselves exhibit a diverse and potent array of biological activities.[3][5] These activities range from significant antitumor and anti-inflammatory effects to neuroprotective properties, making them a subject of intense research for potential therapeutic applications.[5][6][7] This guide provides a comprehensive overview of the key biological activities of naturally occurring aristolactams, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the potent cytotoxic effects of aristolactams against a wide range of human cancer cell lines, including multi-drug resistant strains.[6][8] Their mechanism of action often involves the induction of cell cycle arrest and apoptosis.[9]

Quantitative Cytotoxicity Data

The cytotoxic potential of various aristolactams has been quantified, typically by determining the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented below.

| Aristolactam Derivative | Cell Line | Assay | IC50 Value | Reference |

| Aristolactam I (AL-I) | Human Proximal Tubular (HK-2) | MTT (48h) | Not specified, but noted as more potent than AA-I | [10] |

| Aristolactam I (AL-I) | Human Proximal Tubular (HK-2) | CCK8 (48h) | Strong cytotoxicity reported | [11] |

| 7-methoxy-aristololactam IV | Human Proximal Tubular (HK-2) | MTT (24h) | 4.535 µg/mL | [12] |

| Aristololactam IVa | Human Proximal Tubular (HK-2) | MTT (24h) | 30.244 µg/mL | [12] |

| Aristolactam BII | Human Lung Carcinoma (A549) | Not specified | Dose-dependent inhibition | [9] |

| Aristolactam AII | Human Lung Carcinoma (A549) | Not specified | Dose-dependent inhibition | [9] |

Mechanisms of Anticancer Action

Aristolactams exert their anticancer effects through several key cellular pathways, primarily by inducing apoptosis and causing cell cycle arrest.

-

Apoptosis Induction: Aristolactams, including aristolactam I (AL-I), aristolactam BII, and aristolactam AII, have been shown to induce apoptosis in cancer cells.[9][10] This programmed cell death is often mediated through a caspase-3 dependent pathway.[5][10] Treatment with these compounds leads to increased activity of caspase-3 and caspase-8, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[9]

-

Cell Cycle Arrest: In human lung carcinoma A549 cells, aristolactam BII and aristolactam AII were found to cause cell cycle arrest at the S or G2/M phase.[9] This arrest is associated with a dose-dependent decrease in the expression of key cell cycle proteins such as cyclin E, cyclin A, CDK2, and Cdc2, and an increase in the expression of cell cycle inhibitors like p21, p27, and p53.[9]

Below is a diagram illustrating the apoptotic pathway induced by aristolactams.

Caption: Aristolactam-induced apoptotic signaling pathway.

Anti-inflammatory Activity

Several aristolactams have demonstrated significant anti-inflammatory properties.[5] This activity is primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of aristolactam I have been quantified by measuring the inhibition of cytokine release in stimulated human monocytic (THP-1) cells.

| Aristolactam Derivative | Target | Assay System | IC50 Value | Reference |

| Aristolactam I | IL-6 | LPS-stimulated THP-1 cells | 52 ± 8 µM | [13] |

| Aristolactam I | TNF-α | LPS-stimulated THP-1 cells | 116.8 ± 83.25 µM | [13] |

| Aristolactam BII | Edema Reduction | Carrageenan-induced paw edema (in vivo) | 26.2 ± 7.1% swelling rate at 50 mg/kg | [14] |

Mechanism of Anti-inflammatory Action

Aristolactam I exerts its anti-inflammatory effects by inhibiting the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[13] Interestingly, this action appears to be independent of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, suggesting an alternative mechanism for its anti-inflammatory properties.[13][14]

The workflow for a common in vivo anti-inflammatory assay is depicted below.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity

Certain aristolactams have shown promise as neuroprotective agents, particularly against glutamate-induced neurotoxicity.

Aristolactam BII, isolated from Saururus chinensis, has demonstrated significant neuroprotective activity in primary cultured rat cortical cells.[15] It effectively attenuates neurotoxicity induced by glutamate. The proposed mechanism involves the inhibition of nitric oxide (NO) overproduction and a reduction in the level of cellular peroxide, suggesting that aristolactam BII protects neurons from excitotoxic damage by directly inhibiting NO production.[15]

Metabolic Activation and Genotoxicity

It is crucial to understand that aristolactams are the key metabolites of carcinogenic aristolochic acids (AAs). The metabolic activation of AAs is a critical step in their mechanism of toxicity.

This process involves the nitro-reduction of AAs by enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) 1A1/2 to form N-hydroxyaristolactams.[16][17] These intermediates can transform into a reactive aristolactam nitrenium ion, which can then bind to the exocyclic amino groups of purine bases in DNA, forming stable DNA adducts.[4][16] The formation of these adducts, particularly 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI), is the primary mechanism behind the mutagenicity and carcinogenicity associated with aristolochic acids.[16][18]

Caption: Metabolic activation pathway of Aristolochic Acid to Aristolactam-DNA adducts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aristolactam bioactivities.

Extraction and Isolation of Aristolactams

Protocol adapted from studies on Aristolochia indica and Aristolochia bracteolata.[13][19][20]

-

Preparation: Shade-dried and powdered whole plant material is defatted by maceration with petroleum ether at room temperature for approximately 6 hours.

-

Methanol Extraction: The defatted residue is then macerated in methanol at room temperature for 72 hours and filtered. The solvent is evaporated under reduced pressure to yield a crude methanol extract.

-

Liquid-Liquid Partitioning: The methanol extract is partitioned between water and chloroform. The chloroform layer, containing the less polar compounds including aristolactams, is separated and dried.

-

Chromatography: The chloroform extract is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol (e.g., starting with 8:1).

-

Fraction Collection & Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: Further purification is achieved using preparative HPLC to isolate individual aristolactam compounds.[13]

Cell Viability / Cytotoxicity Assay (MTT Assay)

Protocol adapted from studies on HK-2 cells.[10][12]

-

Cell Seeding: Human kidney (HK-2) or other target cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test aristolactam compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for approximately 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

Protocol adapted from studies on HK-2 cells.[10]

-

Cell Culture and Treatment: Cells are cultured and treated with the aristolactam compound as described for the cytotoxicity assay.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in a binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

DNA Damage Analysis (Comet Assay)

Protocol for evaluating genotoxicity.[11]

-

Cell Preparation: HK-2 cells are treated with the test compounds. After treatment, cells are harvested and suspended in low-melting-point agarose.

-

Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal-melting-point agarose and covered with a coverslip. The agarose is allowed to solidify.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to lyse the cells and unfold the DNA.

-

Electrophoresis: The slides are placed in a horizontal electrophoresis tank containing an alkaline buffer. The DNA is allowed to unwind before electrophoresis is carried out.

-

Neutralization and Staining: Slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

Visualization: The slides are examined using a fluorescence microscope. The migration of DNA from the nucleus (the "comet tail") is measured to quantify the extent of DNA damage.

Conclusion

Naturally occurring aristolactams represent a fascinating and complex class of alkaloids. They possess a wide spectrum of potent biological activities, most notably anticancer, anti-inflammatory, and neuroprotective effects, which underscore their potential as scaffolds for drug development.[8][21] However, their close structural and metabolic relationship with the highly toxic and carcinogenic aristolochic acids presents a significant safety concern. The metabolic activation of AAs to aristolactams, which then form genotoxic DNA adducts, is a critical pathway in AA-induced nephropathy and cancer.[16][22] Therefore, future research must focus on structure-activity relationship (SAR) studies to design synthetic analogues that retain the therapeutic benefits while eliminating the inherent toxicity.[8][21] A thorough understanding of their mechanisms of action and toxicity profiles is essential for any consideration of their therapeutic application.

References

- 1. Naturally occurring aristolactams, aristolochic acids and dioxoaporphines and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Naturally occurring aristolactams, aristolochic acids and dioxoaporphines and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Research Progress in Safety and Pharmacological Activity of Natural Aristolactams [journal11.magtechjournal.com]

- 4. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicities of aristolochic acid I and aristololactam I in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of phenanthrenes extracted from Aristolochia contorta in human proximal tubular epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aristolactam BII of Saururus chinensis attenuates glutamate-induced neurotoxicity in rat cortical cultures probably by inhibiting nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioone.org [bioone.org]

- 20. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unearthing Aristolactams in Traditional Medicine

A Technical Guide on the Discovery, Historical Context, and Biological Implications of a Prominent Class of Natural Compounds

For centuries, practitioners of traditional medicine across various cultures have utilized plants from the Aristolochia genus and other families to treat a myriad of ailments. Unbeknownst to them, these botanicals harbored a class of phenanthrene lactam alkaloids known as aristolactams. These compounds, closely related to the notoriously nephrotoxic and carcinogenic aristolochic acids, have a complex and dualistic role in pharmacology. This technical guide delves into the discovery of aristolactams, their deep-rooted historical context in traditional medicine, and the modern scientific understanding of their biological activities, providing researchers, scientists, and drug development professionals with a comprehensive overview of this intriguing class of natural products.

Historical Context: A Legacy in Traditional Healing

The use of plants containing aristolactams and their precursors, aristolochic acids, is documented in ancient medical texts. In Traditional Chinese Medicine (TCM), various Aristolochia species have been employed for their anti-inflammatory, diuretic, and analgesic properties. Similarly, in Ayurvedic medicine, these plants have a history of use for treating conditions ranging from snakebites to intestinal parasites. The historical reliance on these botanicals underscores the empirical, observation-based nature of traditional medicine, where the therapeutic benefits were recognized long before the chemical constituents and their mechanisms of action were understood. However, this long history of use has also been shadowed by reports of adverse effects, culminating in the modern understanding of aristolochic acid nephropathy, a devastating kidney disease.

The Discovery and Chemistry of Aristolactams

Aristolactams are nitrogen-containing polycyclic aromatic compounds characterized by a phenanthrene lactam core. They are often found alongside aristolochic acids in plants of the Aristolochiaceae family, and are also known to be metabolites of aristolochic acids in vivo. The discovery of these compounds was a direct result of phytochemical investigations into the plants used in traditional remedies. Early researchers isolating the active principles from these plants identified a series of these lactam structures, distinguishing them from the acidic components.

The structural diversity of aristolactams arises from the varied substitution patterns on the aromatic rings, including methoxy, hydroxy, and methylenedioxy groups. This structural variety contributes to the spectrum of biological activities observed for this class of compounds.

Quantitative Data on Aristolactam Content

The concentration of aristolactams can vary significantly between plant species, the part of the plant used, and even the geographical location and growing conditions. The following tables summarize some of the quantitative data available in the literature for aristolactam content in various plant materials and herbal products.

| Aristolactam | Plant/Product Type | Concentration Range | Reference |

| Aristolactam I (AL I) | Herbal Supplement (Capsule) | 10.3 - 646.1 ng/g | [1] |

| Aristolactam I (AL I) | Herbal Supplement (Tablet) | 14.6 - 33.3 ng/g | [1] |

| Aristolactam AII | Houttuynia cordata (dried aerial part) | < LOQ - 530 µg/g (as part of total alkaloids) | [2] |

| Aristolactam FI | Houttuynia cordata (dried aerial part) | < LOQ - 530 µg/g (as part of total alkaloids) | [2] |

| Aristolactam BII | Houttuynia cordata (dried aerial part) | < LOQ - 530 µg/g (as part of total alkaloids) | [2] |

Note: The data for Houttuynia cordata represents the total content of six alkaloids, including the three listed aristolactams.

Experimental Protocols

The isolation and characterization of aristolactams from plant matrices involve a series of sophisticated experimental procedures. Below are detailed methodologies for key experiments.

Extraction of Aristolactams from Plant Material

This protocol outlines a general procedure for the extraction of aristolactams from dried and powdered plant material.

-

Defatting: The powdered plant material (e.g., 200 g) is first defatted by maceration with a non-polar solvent like petroleum ether at room temperature for approximately 6 hours. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction and purification. The solvent is then evaporated to yield a defatted plant residue.[3]

-

Maceration: The defatted plant material is then macerated with methanol at room temperature for an extended period (e.g., 72 hours) to extract the alkaloids and other polar to moderately polar compounds. The mixture is then filtered.[3]

-

Solvent Evaporation: The methanol extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C) to obtain a crude extract.[3]

-

Liquid-Liquid Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning. It is dissolved in a water-chloroform mixture (e.g., 450 ml water and 800 ml chloroform) and shaken vigorously. The chloroform layer, containing the aristolactams and other lipophilic compounds, is separated and dried using a rotary evaporator.[3]

Isolation and Purification of Aristolactams

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify individual aristolactams.

-

Silica Gel Column Chromatography:

-

A glass column is packed with silica gel (e.g., mesh size 60-120) as the stationary phase.[3]

-

The crude chloroform extract is dissolved in a minimal amount of chloroform and loaded onto the top of the column.[3]

-

Elution is performed using a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased (e.g., starting with 8:1 chloroform:methanol and moving to 4:1, 1:1, and finally pure methanol) to separate compounds based on their polarity.[3]

-

Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing aristolactams.[3]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with aristolactams from column chromatography can be further purified using preparative HPLC.[4]

-

A C18 column is typically used as the stationary phase.[4]

-

The mobile phase often consists of a gradient of acetonitrile and water, sometimes with additives like formic acid to improve peak shape.

-

The sample is injected onto the column, and the separated compounds are detected using a UV detector.

-

Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the purified aristolactam.

-

Structural Elucidation of Aristolactams

The definitive identification of isolated aristolactams is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[4]

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the aristolactam skeleton and its specific substituents, aiding in structural confirmation.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[4]

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[4]

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by revealing correlations between protons, between carbons and protons, and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecule.[6]

-

Biological Activities and Signaling Pathways

Aristolactams exhibit a wide range of biological activities, some of which are beneficial, while others raise safety concerns due to their structural similarity to aristolochic acids.

Anticancer and Apoptotic Effects

Several studies have demonstrated the cytotoxic and pro-apoptotic effects of aristolactams on various cancer cell lines. For instance, aristolactam AIIIa has been shown to induce apoptosis in HeLa cells.[7] Aristolactam BII and aristolactam AII have been found to up-regulate the expression of apoptosis-related proteins such as p53, caspases, and Bax, while down-regulating the anti-apoptotic protein Bcl-2 in human lung carcinoma A549 cells.[8]

The induction of apoptosis by aristolactams and their parent compounds, aristolochic acids, can be mediated through various signaling pathways.

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by aristolactams.

Involvement of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Studies on aristolochic acid I (AAI) have shown that it can activate the NF-κB signaling pathway in hepatocytes, leading to an inflammatory response and subsequent apoptosis.[9] Given the structural similarity and metabolic relationship between aristolochic acids and aristolactams, it is plausible that aristolactams may also modulate this pathway.

Caption: Overview of the canonical NF-κB signaling pathway, a potential target of aristolactams.

Experimental Workflow Visualization

The process from plant material to purified compound and biological testing follows a structured workflow.

Caption: A generalized experimental workflow for the isolation and analysis of aristolactams.

Conclusion and Future Directions

The story of aristolactams is a compelling example of the complex relationship between traditional medicine and modern science. While the historical use of Aristolochia plants points to genuine therapeutic effects, the discovery of aristolactams and their association with toxic aristolochic acids highlights the critical need for rigorous scientific investigation of traditional remedies. The diverse biological activities of aristolactams, particularly their anticancer properties, make them promising candidates for further drug development. However, their potential toxicity necessitates careful structure-activity relationship studies to design safer and more effective analogues. Future research should focus on elucidating the precise molecular targets of different aristolactams, further exploring their mechanisms of action in various signaling pathways, and developing robust and standardized methods for their quantification in herbal products to ensure consumer safety. This continued exploration will be crucial in harnessing the therapeutic potential of these fascinating natural compounds while mitigating their inherent risks.

References

- 1. scholar.dlu.edu.vn [scholar.dlu.edu.vn]

- 2. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissection of cellular and molecular mechanisms of aristolochic acid-induced hepatotoxicity via single-cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Aristolactam Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactams are a class of naturally occurring aporphine alkaloids characterized by a phenanthrene lactam core structure.[1] Primarily isolated from plants of the Aristolochia genus, these compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological properties.[2][3] As metabolites of aristolochic acids, which are known for their nephrotoxicity and carcinogenicity, the safety and therapeutic potential of aristolactam derivatives are areas of intense investigation.[1] This technical guide provides an in-depth overview of the pharmacological properties of aristolactam derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area of medicinal chemistry.

Anticancer Properties

Aristolactam derivatives have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines.[4] Both naturally occurring and synthetic aristolactams have shown promise, with some synthetic derivatives exhibiting potent antitumor activities with GI50 values in the submicromolar range.[4] The mechanisms underlying their anticancer effects often involve the induction of apoptosis and cell cycle arrest.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities (IC50 values) of various aristolactam derivatives against several human cancer cell lines.

| Aristolactam Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Velutinam | A549 (Human lung adenocarcinoma) | 21.57 | [7] |

| Velutinam | HEK 293 (Human embryonic kidney) | 13.28 | [7] |

| Velutinam | CaSki (Epidermoid cervical carcinoma) | 10.97 | [7] |

| Aristolactam AIIIa | A-549 (Human lung adenocarcinoma) | 2.40 x 10⁻⁵ M | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Aristolactam derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aristolactam derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

The anticancer effects of aristolactam derivatives are often mediated through the induction of apoptosis. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like caspase-3.[9][10][11]

Furthermore, Aristolactam I has been shown to activate the TGF-β/Smad signaling pathway, which can have context-dependent roles in cancer, including the inhibition of cell migration and invasion.[12]

Anti-inflammatory Properties

Several aristolactam derivatives have demonstrated potent anti-inflammatory effects.[2] For instance, aristolactam I and aristolactam BII have been shown to reduce inflammation in various experimental models.[5][7][13] Their mechanisms of action can involve the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory concentrations of aristolactam derivatives against key inflammatory mediators.

| Aristolactam Derivative | Target | Assay | IC50 | Reference |

| Aristolactam I | IL-6 | Cytokine Release Assay | 52 ± 8 µM | [13] |

| Aristolactam I | TNF-α | Cytokine Release Assay | 116.8 ± 83.25 µM | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[1][4][12][14]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Aristolactam derivative solution/suspension

-

Positive control (e.g., Indomethacin, Diclofenac)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (control, positive control, and test groups with different doses of the aristolactam derivative). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the aristolactam derivative or the positive control drug (e.g., orally or intraperitoneally) to the respective groups. Administer the vehicle to the control group.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[4]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some aristolactam derivatives are associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] NF-κB is a key regulator of the expression of pro-inflammatory genes.

Antimicrobial and Other Biological Activities

Aristolactam derivatives have also been reported to possess antimicrobial, antimycobacterial, and neuroprotective properties.[2][15]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and anti-biofilm activity of selected aristolactam derivatives.

| Aristolactam Derivative | Microorganism | Activity | Concentration/Result | Reference |

| Velutinam | Streptococcus mutans | Biofilm Inhibition | 70 µg/mL (41.3% inhibition) | [7] |

| Velutinam | Proteus mirabilis | Biofilm Inhibition | 70 µg/mL (78.9% inhibition) | [7] |

| Aristolactam BII | Streptococcus mutans | Biofilm Inhibition | 90 µg/mL (72.8% inhibition) | [7] |

| Aristolactam AII | Streptococcus mutans | Biofilm Inhibition | 140 µg/mL (89.9% inhibition) | [7] |

Neuroprotective Effects

Aristolactam BII, isolated from Saururus chinensis, has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.[15] The proposed mechanism involves the inhibition of nitric oxide production.[15]

Conclusion

Aristolactam derivatives represent a rich source of pharmacologically active compounds with significant potential for the development of new therapeutic agents. Their potent anticancer and anti-inflammatory activities, coupled with their diverse mechanisms of action, make them attractive scaffolds for drug design and optimization. However, the inherent association of some aristolactam-containing plants with toxicity necessitates careful evaluation of the structure-activity and structure-toxicity relationships of these derivatives. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore the therapeutic utility of this fascinating class of natural products.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of the pharmacological properties of aristolactam derivatives.

References

- 1. inotiv.com [inotiv.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 15. researchgate.net [researchgate.net]

Genotoxicity and Mutagenicity of Aristolactam Compounds: A Technical Guide

Executive Summary

Aristolactam compounds are metabolic derivatives of aristolochic acids (AAs), potent nephrotoxins and group 1 human carcinogens found in Aristolochia species of plants.[1][2] While aristolactam itself may exhibit low direct mutagenicity, its formation is central to the genotoxic mechanism of its parent compounds.[3][4] The genotoxicity of aristolochic acids is mediated through metabolic activation to reactive aristolactam-nitrenium ions, which form characteristic covalent DNA adducts.[3][5] These adducts, particularly 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AL-I), are highly mutagenic and lead to a unique A:T to T:A transversion mutation signature, frequently observed in the TP53 tumor suppressor gene of associated urothelial cancers.[6][7][8] This guide provides an in-depth overview of the mechanisms of aristolactam-mediated genotoxicity, the signaling pathways involved, and the detailed experimental protocols used for their assessment, aimed at researchers, scientists, and drug development professionals.

Mechanism of Genotoxicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of aristolochic acids (AAI and AAII) is not direct but requires metabolic activation. This multi-step process, primarily involving nitroreduction, leads to the formation of highly reactive intermediates that covalently bind to DNA.

1.1. Metabolic Activation Pathway The key step in the bioactivation of AAs is the reduction of their nitro group to form N-hydroxyaristolactams.[1][7] This reaction is catalyzed by various phase I metabolic enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 enzymes (CYP1A1/2) under anaerobic conditions.[3][7] The resulting N-hydroxyaristolactams are unstable and can generate cyclic aristolactam-nitrenium ions.[1][3] These electrophilic ions readily attack the exocyclic amino groups of purine bases in the DNA.[5][9]

1.2. Formation of Aristolactam-DNA Adducts The reaction between the aristolactam-nitrenium ion and DNA results in the formation of several distinct adducts. The major adducts identified in both human and rodent tissues are:

-

7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AL-I) : This is the most abundant and persistent DNA adduct found in patients exposed to AAs and serves as a robust biomarker of exposure.[5][7]

-

7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AL-I) [8]

-

7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AL-II) [8]

-

7-(deoxyguanosin-N²-yl)-aristolactam II (dG-AL-II) [8]

The formation of these adducts, particularly dA-AL-I, is the initiating event in the mutagenesis and carcinogenesis associated with AA exposure.[9] They can persist in tissues for decades after exposure has ceased.[9]

Cellular Signaling Pathways

The extensive DNA damage caused by aristolactam adducts triggers cellular stress responses, primarily involving the p53 tumor suppressor pathway.

Genotoxic stress initiated by the accumulation of aristolactam-DNA adducts leads to the activation of the p53 protein, often through phosphorylation.[3][7] Activated p53 orchestrates a cascade of downstream signaling events that can result in cell cycle arrest, allowing time for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired.[3][7] In the context of hepatotoxicity, AAs have also been shown to activate inflammatory pathways involving NF-κB and STAT3.[10]

Experimental Assessment Protocols and Data

A variety of standardized assays are employed to detect the mutagenic and genotoxic effects of aristolactam compounds and their precursors.

3.1. Mutagenicity Assays

These assays are designed to detect gene mutations.

Ames Test (Bacterial Reverse Mutation Assay)

-

Methodology : The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[11] The bacteria are exposed to the test compound (with and without a metabolic activation system, S9 mix) on a histidine-limited medium.[12] Mutagenic compounds cause reverse mutations, restoring the gene for histidine synthesis and allowing colonies to grow.[11][13] Strains like TA98, TA100, TA102, and TA1537 are used to detect different types of mutations (frameshift vs. base-pair substitutions).[4][11]

-

Data : Studies have shown that while aristolochic acid is a potent mutagen in the Ames test, some of its derivatives, like aristolactam and aristolactam A-II, were found to be inactive in S. typhimurium strain TM677, suggesting the ultimate reactive species is the nitrenium ion rather than the stable aristolactam metabolite itself.[4] Aristolic acid (lacking the nitro group) was also found to be a direct-acting mutagen, indicating that other structural features can contribute to mutagenicity.[4]

| Compound | S. typhimurium Strain | S9 Activation | Result | Citation |

| Aristolochic Acid I | TA100, TA1537 | Not specified | Mutagenic | [14] |

| Aristolochic Acid II | TA98, TA100 | Not specified | Mutagenic (more active than AAI) | [15] |

| Aristolactam | TM677 | Not specified | Inactive | [4] |

| Aristolactam A-II | TM677 | Not specified | Inactive | [4] |

In Vivo Gene Mutation Assays (Big Blue® Rat)

-

Methodology : Transgenic rodent models, such as the Big Blue® rat, are used to assess mutagenicity in vivo. These animals contain a lambda phage shuttle vector with a target gene (cII or lacZ) that can be recovered from the rat's genomic DNA. After treating the animals with the test substance, DNA is extracted from various tissues, the shuttle vector is recovered, and mutations in the target gene are scored by observing plaque phenotype in a bacterial host.

-

Data : In Big Blue® rats treated with aristolochic acid for 3 months, a strong, dose-dependent increase in DNA adducts and cII mutant frequencies was observed in the spleen.[16] This demonstrates that the genotoxic effects occur systemically.

| Treatment (AA, mg/kg) | Spleen DNA Adducts (adducts/10⁸ nucleotides) | Spleen cII Mutant Frequency (x 10⁻⁶) | Predominant Mutation Type | Citation |

| 0 (Control) | Not specified | ~15-30 | G:C → A:T | [16] |

| 0.1 | 4.6 | 32.7 | Not specified | [16] |

| 1.0 | 36.4 | 82.5 | Not specified | [16] |

| 10.0 | 217.6 | 286.2 | A:T → T:A | [16] |

3.2. Genotoxicity and Clastogenicity Assays

These assays detect direct DNA damage and chromosomal damage.

Comet Assay (Single Cell Gel Electrophoresis)

-

Methodology : The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[18] Under alkaline conditions (pH > 13), damaged DNA containing breaks and alkali-labile sites migrates away from the nucleus, forming a "comet tail."[17] The intensity and length of the tail relative to the head (undamaged DNA) are proportional to the amount of DNA damage.[17][18]

-

Data : The comet assay has been used to demonstrate AA-induced DNA damage in various tissues.[3] In rats treated with a single dose of AA, a significant increase in DNA damage was observed in isolated renal cells.[3] While specific quantitative data for aristolactam itself is limited, the assay is crucial for evaluating the damage caused by its parent compounds.

Micronucleus Assay

-

Methodology : This test detects chromosomal damage. A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[19] For the in vivo assay, bone marrow or peripheral blood cells are collected from treated animals.[19] The frequency of micronucleated reticulocytes (immature red blood cells) is scored as an index of clastogenicity.[20] The in vitro version uses cultured cells, often with cytochalasin-B to block cytokinesis, making it easier to identify micronuclei in binucleated cells.[21]

-

Data : Aristolochic acids are considered potent gene mutagens but are paradoxically weak inducers of micronuclei in vivo.[20] Despite inducing high levels of DNA damage and gene mutations, only slight increases in micronucleated reticulocytes are observed, even at high doses. This suggests the DNA damage produced by AAs is more efficiently converted into gene mutations than large chromosomal breaks or losses.

| Treatment (AA, mg/kg/day) | Duration | Result (Micronucleated Reticulocytes) | Citation |

| up to 11 mg/kg | 28 days | Weak increase | [20] |

| up to 30 mg/kg | 3 days | Weak increase | [20] |

3.3. DNA Adduct Analysis

Directly quantifying the causal DNA lesions is a powerful tool in assessing genotoxicity.

³²P-Postlabeling and UPLC-MS/MS

-

Methodology :

-

³²P-Postlabeling : This highly sensitive method involves enzymatically digesting DNA to nucleotides, enriching the adducted nucleotides, and then transferring a ³²P-labeled phosphate from ATP. The resulting radiolabeled adducts are then separated by chromatography or electrophoresis and quantified.[6][22]

-

UPLC-ESI/MSⁿ (Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry) : This modern technique uses liquid chromatography to separate the components of digested DNA, followed by mass spectrometry to identify and quantify specific adducts based on their mass-to-charge ratio.[8][23] It offers high specificity and structural confirmation.

-

-

Data : These methods have been crucial for identifying and quantifying aristolactam-DNA adducts in tissues from both experimental animals and human patients. They provide a direct measure of the biologically effective dose of the carcinogen.

| Method | Adduct Measured | Limit of Quantitation (per 10⁸ bases) | Citation |

| UPLC-ESI/MSⁿ | dA-AL-I | 0.3 | [8][23] |

| UPLC-ESI/MSⁿ | dG-AL-I | 1.0 | [8][23] |

Conclusion

The genotoxicity associated with aristolactam compounds is a direct consequence of the metabolic activation of their precursors, aristolochic acids. The formation of aristolactam-nitrenium ions leads to a specific and persistent pattern of DNA adducts, which in turn causes a characteristic A:T to T:A mutational signature. This signature serves as a molecular fingerprint of exposure and is a key factor in the development of urothelial and other cancers. A comprehensive understanding of these mechanisms, supported by robust experimental data from assays like LC-MS/MS for adducts, gene mutation assays, and the comet assay, is critical for risk assessment, biomonitoring, and the development of safer pharmaceuticals. The discrepancy between aristolochic acid's potent mutagenicity and weak clastogenicity highlights the complexity of its toxicological profile and underscores the need for a battery of tests to fully characterize genotoxic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. jfda-online.com [jfda-online.com]

- 3. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the mutagenic and cytostatic potential of aristolochic acid (3,4-methylenedioxy-8-methoxy-10-nitrophenanthrene-1-carboxylic acid) and several of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]